molecular formula C15H19N3O4 B403657 N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide

N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide

Katalognummer: B403657
Molekulargewicht: 305.33g/mol
InChI-Schlüssel: TXCWQJWTYRZVHB-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is a chemical compound with the molecular formula C15H19N3O4 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an oxoethoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide typically involves the reaction of 4-morpholinyl-2-oxoethoxybenzaldehyde with acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can be compared with other similar compounds, such as:

N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C15H19N3O4

Molekulargewicht

305.33g/mol

IUPAC-Name

N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C15H19N3O4/c1-12(19)17-16-10-13-2-4-14(5-3-13)22-11-15(20)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3,(H,17,19)/b16-10+

InChI-Schlüssel

TXCWQJWTYRZVHB-MHWRWJLKSA-N

SMILES

CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2

Isomerische SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2

Kanonische SMILES

CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.